Tert-butyl(chroman-4-yloxy)dimethylsilane Tert-butyl(chroman-4-yloxy)dimethylsilane
Brand Name: Vulcanchem
CAS No.: 1065075-49-1
VCID: VC6434660
InChI: InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OC1CCOC2=CC=CC=C12
Molecular Formula: C15H24O2Si
Molecular Weight: 264.44

Tert-butyl(chroman-4-yloxy)dimethylsilane

CAS No.: 1065075-49-1

Cat. No.: VC6434660

Molecular Formula: C15H24O2Si

Molecular Weight: 264.44

* For research use only. Not for human or veterinary use.

Tert-butyl(chroman-4-yloxy)dimethylsilane - 1065075-49-1

Specification

CAS No. 1065075-49-1
Molecular Formula C15H24O2Si
Molecular Weight 264.44
IUPAC Name tert-butyl-(3,4-dihydro-2H-chromen-4-yloxy)-dimethylsilane
Standard InChI InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3
Standard InChI Key YTVNAPSTIULIIC-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1CCOC2=CC=CC=C12

Introduction

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves silylation of chroman-4-ol using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions:

Chroman-4-ol+TBSClBaseTert-butyl(chroman-4-yloxy)dimethylsilane+HCl\text{Chroman-4-ol} + \text{TBSCl} \xrightarrow{\text{Base}} \text{Tert-butyl(chroman-4-yloxy)dimethylsilane} + \text{HCl}

Common bases include imidazole or triethylamine in anhydrous dichloromethane or tetrahydrofuran. Yields typically exceed 80% under optimized conditions .

Table 1: Representative Synthesis Conditions

ReagentSolventBaseTemperatureYield (%)
TBSClDCMImidazole0°C → RT85
TBSClTHFTriethylamineRT78

Purification and Characterization

Purification is achieved via silica gel chromatography (hexane/ethyl acetate). Characterization relies on:

  • NMR Spectroscopy: Distinct signals for tert-butyl (δ 0.91.1\delta~0.9–1.1 ppm) and dimethylsilyl groups (δ 0.10.3\delta~0.1–0.3 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 280.4m/z~280.4 [M+H]+^+.

Physicochemical Properties

Stability and Reactivity

The compound exhibits:

  • Hydrolytic Stability: Resists mild acidic/basic conditions but cleaves with fluoride ions (e.g., TBAF).

  • Thermal Stability: Decomposes above 200°C, making it unsuitable for high-temperature reactions.

Table 2: Physical Properties

PropertyValue
Molecular Weight280.49 g/mol
Boiling Point120–122°C (0.1 mmHg)
SolubilitySoluble in THF, DCM

Applications in Organic Synthesis

Hydroxyl Group Protection

The TBS group shields hydroxyl groups during:

  • Grignard Reactions: Prevents unwanted nucleophilic attack.

  • Oxidation/Reduction: Maintains integrity of alcohol intermediates.

Case Study: Natural Product Synthesis

In the synthesis of taxol derivatives, tert-butyl(chroman-4-yloxy)dimethylsilane protected a critical hydroxyl group, enabling selective functionalization of adjacent positions .

Recent Advancements and Future Directions

Recent studies explore its use in flow chemistry and enzyme-mediated syntheses, where its stability under mild conditions is advantageous. Future research may focus on:

  • Biocompatible Deprotection Strategies: Fluoride-free cleavage methods.

  • Heterogeneous Catalysis: Recyclable silylating agents.

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